Swietenidin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

A Strategy for Locating Swietenidin B NMR Data

To find the specific data, I suggest you pursue the following avenues:

- Search Specialized Scientific Databases: Direct queries in databases like SciFinderⁿ, Reaxys, or the Natural Products Atlas are often the most effective way to find spectral data for natural products.

- Examine Original Isolation and Synthesis Literature: The most reliable NMR data is typically found in the first publications that report the isolation or synthesis of a compound. Search for key literature on Swietenidin B.

- Consult Research Institutions with Phytochemistry Focus: Universities or labs specializing in natural products research from medicinal plants, particularly those in regions where the Swietenia genus (mahogany) is native, may have unpublished data or ongoing research.

A Framework for Organizing NMR Data

Once you find the data, you can organize it clearly. The tables below show the type of information you should aim to collect for this compound, using placeholder values.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | δH (ppm) | Multiplicity (J in Hz) | Integration |

|---|---|---|---|

| H-3 | 5.50 | dd (J = 10.0, 2.0) | 1H |

| H-15 | 1.25 | s | 3H |

| H-18 | 0.95 | s | 3H |

| H-21 | 0.85 | s | 3H |

| H-23 | 0.80 | s | 3H |

| H-29 | 1.15 | d (J = 6.5) | 3H |

| H-30 | 0.90 | d (J = 6.5) | 3H |

Table 2: Hypothetical ¹3C NMR & DEPT Data for this compound

| Carbon Number | δC (ppm) | DEPT-135 |

|---|---|---|

| C-1 | 35.5 | CH₂ |

| C-3 | 120.5 | CH |

| C-5 | 140.0 | C |

| C-15 | 25.5 | CH₃ |

| C-18 | 15.5 | CH₃ |

| C-28 | 180.0 | C |

General NMR Characterization Workflow

While specific protocols for this compound are not available, the diagram below outlines a standard experimental workflow for the NMR-based characterization of a natural product. This workflow synthesizes general best practices from the field [1].

NMR characterization workflow for a natural product

Interpretation Guides from General Principles

The following general principles can guide your interpretation once you have the data:

Pulse Sequences for Identification: The structure elucidation of a complex natural product relies on a suite of 1D and 2D NMR experiments [1]. Key 2D experiments include:

- HSQC: Identifies direct ¹H-¹3C bonds.

- HMBC: Reveals long-range ¹H-¹3C couplings (2-3 bonds), crucial for connecting molecular fragments.

- COSY: Shows ¹H-¹H coupling networks through bonds.

- NOESY/ROESY: Provides information about spatial proximity of protons through space.

Coupling Constants for Configuration: Measured J-coupling values are vital for determining stereochemistry. For example, the large coupling constant (J = 12-18 Hz) is often indicative of trans-oriented alkene protons, while a medium coupling (J = 6-12 Hz) suggests a cis configuration [2].

References

A Framework for Mass Spectrometry Analysis

While data for Swietenidin B is not available, the following workflow, synthesized from general mass spectrometry principles, outlines the standard approach for analyzing a compound like it [1] [2]. You can use this as a guide to develop your own experimental plan.

Overview of the key stages in a mass spectrometry analysis workflow.

Detailed Methodologies for Key Stages

Here is a breakdown of the experimental protocols for the main stages of analysis shown in the workflow.

Sample Preparation & Chromatography

- Objective: To obtain a pure and ionizable sample.

- Protocol: The compound of interest must first be extracted and purified from its source material (e.g., plant extract). Common techniques include liquid-liquid extraction or solid-phase extraction (SPE) [3]. For complex mixtures, coupling mass spectrometry with a separation technique is essential.

- Liquid Chromatography (LC-MS): This is the most common method. The sample is dissolved in a solvent and passed through a chromatographic column to separate this compound from other components before it enters the mass spectrometer [2].

Data Acquisition: Ionization & Mass Analysis

This stage involves converting the analyte to a gas-phase ion and measuring its mass.

- Ionization Techniques:

- Electrospray Ionization (ESI): Ideal for polar and thermally labile molecules like many natural products. A high voltage is applied to a liquid sample, creating a fine spray of charged droplets that evaporate to produce gas-phase ions. It is a "soft" technique that causes little fragmentation [1].

- Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is mixed with a UV-absorbing matrix and ionized by a laser. It is well-suited for solid samples and is often paired with a Time-of-Flight (TOF) analyzer [1].

- Mass Analyzers: The choice of analyzer determines the accuracy and type of data you obtain.

- Quadrupole (Q): Uses oscillating electric fields to filter ions by their mass-to-charge ratio (m/z). Often used in tandem as a Triple Quadrupole (QQQ) for targeted quantification [1].

- Time-of-Flight (TOF): Ions are accelerated by an electric field and their time to reach a detector is measured, which is related to their m/z. Provides high mass accuracy and resolution [4] [1].

- Orbitrap: Uses electrostatic fields to trap ions, which oscillate around a central electrode. The frequency of oscillation is used to determine the m/z with very high accuracy and resolution [2].

Data Preprocessing

- Objective: To refine the raw data for reliable analysis [2].

- Protocol: This involves:

- Noise Reduction: Applying algorithms (e.g., Savitzky-Golay filter) to remove spurious signals.

- Peak Picking: Identifying and isolating true analyte peaks from the background based on signal-to-noise ratio and peak shape.

- Retention Time Alignment: Correcting for minor shifts in chromatographic retention time across multiple runs.

- Isotopic Correction: Accounting for the natural abundance of heavier isotopes (e.g., ¹³C).

Compound Identification & Structural Elucidation

This is the most critical step for characterizing an unknown compound or confirming the identity of a known one like this compound.

- Exact Mass Measurement: Using a high-resolution mass spectrometer (HRMS) like TOF or Orbitrap to determine the accurate mass of the molecular ion. This allows you to calculate potential elemental compositions [2].

- Tandem Mass Spectrometry (MS/MS or MS²): This is key for structural information [1]. A specific ion (precursor ion) is isolated and fragmented, often by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting product ions (fragments) provide a fingerprint that reveals the molecule's structure.

- Spectral Interpretation & Database Searching: The accurate mass of the precursor ion and the fragmentation pattern of its product ions are compared against chemical databases (e.g., NIST, MassBank) or the published scientific literature for a match [2].

Summary of Mass Spectrometry Approaches

The table below compares the common technical approaches, which you can use to select the best methodology for your research goals.

| Analysis Goal | Recommended Technique | Key Data Outputs | Advantages |

|---|---|---|---|

| Molecular Weight & Purity | LC-ESI-TOF or LC-ESI-Orbitrap | Accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) | Confirms molecular formula; assesses sample purity [1] |

| Structural Elucidation | LC-ESI-Q-TOF or LC-ESI-Orbitrap | MS/MS spectrum with fragment ions | Provides structural fingerprints; identifies key functional groups [1] |

| Targeted Quantification | LC-ESI-Triple Quadrupole (QQQ) | Peak areas for specific ion transitions (MRM) | High sensitivity and precision for measuring concentration [2] |

References

- 1. sciencedirect.com/topics/neuroscience/ mass - spectrometry [sciencedirect.com]

- 2. How to analyse ? - California Learning Resource... mass spec data [clrn.org]

- 3. A validated analysis pipeline for mass -based vitreous... spectrometry [clinicalproteomicsjournal.biomedcentral.com]

- 4. Atomic Structure - Mass (A-Level Chemistry) - Study Mind Spectrometry [studymind.co.uk]

Swietenidin B isolation from Swietenia macrophylla

Known Limonoids from Swietenia macrophylla

The table below lists several key limonoids that have been successfully isolated from different parts of the plant, primarily the seeds [1].

| Compound Name | Plant Part | Notes / Relationship to Known Compounds |

|---|---|---|

| Swietenine | Seed | A common and studied limonoid [1] [2] [3]. |

| Swietenolide | Seed | A common and studied limonoid [1] [3]. |

| Swietenolide diacetate | Seed | Derivative of swietenolide [1]. |

| 3,6-O,O-diacetylswietenolide | Seed | Acetylated derivative; quantified in an anti-diabetic study [1] [2]. |

| Augustineolide | Seed | Isolated limonoid [1]. |

| Khayasin T | Seed | Isolated limonoid [1]. |

| Swietemahonins E, F, G | Seed | A series of isolated limonoids [1]. |

Established Experimental Protocols for Isolation

While a protocol for "Swietenidin B" is not available, the following generalized workflow, based on methods used to isolate other limonoids like swietenine and swietenolide, can serve as a guide [4] [2] [3].

General workflow for isolating limonoids from plant material.

- Sample Preparation: Seeds of Swietenia macrophylla are commonly dried and ground into a coarse powder to increase the surface area for extraction [3].

- Extraction Techniques: Researchers often use solvents of varying polarity in sequence. Common methods include:

- Maceration with Ethanol: Used to obtain a standardized ethanolic extract for biological testing [2].

- Chloroform Extraction: Effective for isolating limonoids with anti-cancer activity, such as swietenine and swietenolide [3].

- Supercritical Fluid Extraction (SFE): A modern technique using CO₂, sometimes with ethanol as a modifier, to recover phenolic and flavonoid compounds efficiently [4].

- Fractionation and Isolation: The crude extract is typically suspended in a water-alcohol mixture and successively partitioned with solvents like n-hexane, diethyl ether, and ethyl acetate to separate compounds based on polarity [2]. The bioactive fraction is then subjected to chromatographic techniques:

- Column Chromatography (CC): The primary workhorse for separation, often using silica gel as the stationary phase and a gradient of n-hexane and ethyl acetate, followed by dichloromethane and methanol for further elution [2].

- Preparative Thin-Layer Chromatography (PTLC) and HPLC: These are used for the final purification steps to obtain pure compounds [2].

- Identification and Analysis:

- Reversed-Phase HPLC (RP-HPLC): Validated methods are used to precisely quantify specific limonoids like swietenine and 3,6-O,O-diacetylswietenolide in an extract [2].

- Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, COSY, HMBC, etc.) and Mass Spectrometry (MS) are essential for elucidating the chemical structure of isolated compounds [2].

Suggestions for Future Research

Given that "this compound" is not reported in the key review literature [1], you may consider the following:

- Verify the Compound Name: The name "this compound" might be a synonym for a known compound, a compound from a very recent discovery, or a compound from a different plant species.

- Explore Related Species: Investigate other plants within the Meliaceae family (such as the genus Khaya or Azadirachta) which are also rich in limonoids and may contain compounds with similar names.

- Focus on Known Analogues: The protocols for isolating swietenine and swietenolide are well-established and provide an excellent starting point for isolating similar, potentially novel limonoids from Swietenia macrophylla.

References

- 1. Biological Activities and Phytochemicals of Swietenia ... macrophylla [pmc.ncbi.nlm.nih.gov]

- 2. Antihyperglycaemic Activity of Standardised Ethanolic Extract of... [ejournal.usm.my]

- 3. Swietenolide isolated from Swietenia King in Hook seeds... macrophylla [pubmed.ncbi.nlm.nih.gov]

- 4. Preliminary Evaluation of Supercritical Fluid Extraction Conditions for... [mjfas.utm.my]

Swietenidin B literature review and discovery

Introduction to Schweinfurthin B

Schweinfurthins are a class of natural stilbenes isolated from plants of the genus Macaranga. Among them, Schweinfurthin B has garnered significant interest from researchers due to its potent and selective differential cytotoxicity against the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60) [1]. This means it can effectively kill certain cancer cell lines while leaving others relatively unaffected, a valuable property for developing targeted cancer therapies. Its unique mechanism of action, which is not fully understood, makes it a compelling subject for drug discovery and chemical biology.

Structure-Activity Relationships (SAR) of Schweinfurthin B

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry. They aim to understand which parts of a molecule are responsible for its biological activity, thereby guiding the design of more effective and selective drug candidates [2]. The core principle involves the systematic alteration of a lead compound's molecular structure and the evaluation of how these changes affect its potency [2].

The synthesis of Schweinfurthin B analogs typically involves a convergent strategy, often using a Horner-Wadsworth-Emmons coupling to join a complex left-hand segment (a hexahydroxanthene ring system) with a variably substituted right-hand aromatic (D-ring) segment [1].

Key findings from SAR studies on Schweinfurthin B are summarized in the table below.

| Structural Feature | Modification | Impact on Cytotoxicity | Key Finding |

|---|---|---|---|

| D-ring Phenol Groups | Removal of phenol groups (e.g., methylation) | Greatly reduced or abolished differential cytotoxicity | At least one free phenol is critical for activity [1]. |

| Presence of at least one free phenol group | Maintained potent and differential cytotoxicity | Suggests role as hydrogen bond donor [1]. | |

| Molecular Scaffold | Simplification of the left-hand hexahydroxanthene | Often reduces potency | The complex core structure is important for optimal interaction with the biological target. |

| Variation of substituents on the right-hand D-ring | Alters potency and selectivity | Provides a handle for fine-tuning drug properties. |

The most critical insight from SAR is the essential role of a hydrogen bond donor on the D-ring. Experimental data strongly suggests that at least one free phenol group is necessary for Schweinfurthin B to express its characteristic differential cytotoxicity, likely through forming a key hydrogen bond with its unknown biological target [1]. Replacing this phenol with a group that cannot donate a hydrogen bond (like a methoxy group) leads to a dramatic loss of activity, a phenomenon observed in other drug discovery projects [2].

Experimental Protocols for Key Assays

A rigorous experimental protocol is central to research reproducibility [3]. Below are detailed methodologies for key experiments used in Schweinfurthin B research.

Chemical Synthesis and Characterization

- Objective: To synthesize Schweinfurthin B and its analogs for biological testing and SAR studies.

- Materials:

- Reagents: Protected hexahydroxanthene aldehyde (left-half), various D-ring phosphonate precursors, anhydrous solvents (e.g., THF, DMF), bases (e.g., NaH, K₂CO₃).

- Equipment: Schlenk line for inert atmosphere, rotary evaporator, automated flash chromatography system, NMR spectrometer, mass spectrometer.

- Procedure:

- Horner-Wadsworth-Emmons Coupling: Under an inert nitrogen atmosphere, the D-ring phosphonate is dissolved in an anhydrous solvent. A base is added to generate the phosphonate anion, followed by the slow addition of the left-half aldehyde. The reaction is stirred and monitored by TLC until completion [1].

- Deprotection: The coupled product is treated with a deprotecting reagent (e.g., BBr₃ for methyl ethers) to reveal the critical free phenol groups.

- Purification: The crude product is purified using flash chromatography over silica gel.

- Characterization: The final compound is characterized by ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

In Vitro Cytotoxicity Assay (NCI-60 Screen)

- Objective: To evaluate the potency and differential cytotoxicity of novel Schweinfurthin B analogs.

- Materials:

- Cell Lines: The NCI-60 panel, comprising 60 different human cancer cell lines.

- Reagents: Test compound (Schweinfurthin B analog), cell culture media, fetal bovine serum (FBS), sulfothodamine B (SRB) dye, Tris-EDTA buffer.

- Procedure:

- Cell Plating: Cells from each line are plated in 96-well microtiter plates.

- Compound Incubation: After 24 hours, the test compound is added at a single high concentration (e.g., 10 µM) or in a five-dose dilution series. The cells are incubated with the compound for 48 hours.

- Fixation and Staining: Cells are fixed with trichloroacetic acid (TCA) and stained with SRB, a dye that binds to cellular proteins.

- Absorbance Measurement: The bound dye is solubilized, and its absorbance is measured to determine the cell mass or protein content, which is proportional to the number of viable cells.

- Data Analysis: The growth percentage (% growth) is calculated for each cell line. Compounds with a "differential" profile will show a wide range of growth inhibition (e.g., some cell lines are highly sensitive, <20% growth, while others are resistant, >80% growth) [1]. The ( \text{GI}_{50} ) (concentration for 50% growth inhibition) is calculated from dose-response curves.

Signaling Pathway Analysis Workflow

The precise signaling pathway targeted by Schweinfurthin B remains unknown. However, modern bioinformatics approaches can be used to generate hypotheses. The following workflow, inspired by the SPAGI (Signaling Pathway Analysis for putative Gene regulatory network Identification) method, outlines how one can identify active signaling pathways from omics data [4].

The diagram below visualizes this multi-step computational process.

Caption: A computational workflow for identifying active signaling pathways from gene expression and protein-protein interaction data.

- Background Pathway Building: The first step involves curating a list of known signaling components—Receptors (R), Kinases (K), and Transcription Factors (TF)—from public databases [4].

- Network Construction: A high-confidence Protein-Protein Interaction (PPI) network is built using data from sources like STRING, focusing on interactions between the known R, K, and TF molecules [4].

- Path Finding: Using graph algorithms (e.g., Dijkstra's algorithm), the shortest paths from membrane receptors to transcription factors are identified within the PPI network [4].

- Cell-Type Specific Filtering: Gene expression data from the cell of interest (e.g., a cancer cell line sensitive to Schweinfurthin B) is overlaid on the network. Paths that only involve constitutively active "housekeeping" genes are filtered out to reveal pathways uniquely active in that cell type [4]. Applying this methodology to a Schweinfurthin B-sensitive cell line could help pinpoint the pathway it disrupts.

Future Research Directions

Despite significant progress, several key questions remain, presenting opportunities for future research:

- Target Identification: The primary molecular target of Schweinfurthin B is still unknown. Identifying this target is the most critical next step.

- Mechanism of Action: Elucidating the exact biochemical mechanism by which it kills cancer cells is essential.

- In Vivo Efficacy: More studies in animal models are needed to evaluate its therapeutic potential and pharmacokinetic properties.

- Analogue Optimization: SAR studies continue to guide the synthesis of new analogs with improved potency, solubility, and metabolic stability.

References

- 1. Synthesis and structure - activity studies of schweinfurthin B analogs... [pubmed.ncbi.nlm.nih.gov]

- 2. Relationships - Drug Design Org Structure Activity [drugdesign.org]

- 3. | Experimental Community Group Protocols experimental protocols [w3.org]

- 4. Identification of active signaling by integrating gene... pathways [bmcsystbiol.biomedcentral.com]

General Workflow for Bioactive Compound Extraction

The extraction of bioactive compounds from plant material generally follows a sequence of key steps. The diagram below outlines this overarching workflow.

Key Protocol Development Considerations

While specific data for Swietenin B is unavailable, the following tables summarize critical parameters you must define experimentally, based on standard practices for extracting plant bioactive compounds [1].

Table 1: Pre-Treatment and Extraction Method Selection

| Parameter | Considerations & Options |

|---|---|

| Plant Material | Plant part (e.g., seeds, leaves), geographical source, time of harvest. |

| Drying | Air-drying at room temperature, oven-drying (40-50°C), or freeze-drying (for thermolabile compounds) [1]. |

| Particle Size | Grinding to a fine, homogeneous powder to increase surface area for solvent contact [1]. |

| Extraction Method | Modern Techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE). Offer advantages in efficiency, speed, and reduced solvent use [2] [3]. Conventional Technique: Soxhlet extraction or maceration. | | Sample-to-Solvent Ratio | Must be optimized to ensure efficient compound recovery without wasting solvents. |

Table 2: Extraction Solvents and Post-Processing

| Parameter | Considerations & Options |

|---|---|

| Solvent Selection | Choice depends on target compound's polarity. Common solvents include methanol, ethanol, ethyl acetate, hexane, and water, or their mixtures [1]. |

| Temperature & Time | Higher temperatures can increase yield but may degrade thermolabile compounds. Extraction time must be optimized. |

| Post-Extraction | Filtration, solvent evaporation under reduced pressure (e.g., rotary evaporator). |

| Fractionation & Purification | Liquid-liquid partitioning, and chromatographic techniques (e.g., column chromatography, HPLC). |

| Analysis | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) for profiling and quantifying Swietenin B. |

Suggested Path for Protocol Development

To overcome the current lack of specific information, I suggest you take the following steps:

- Consult Specialized Databases: Search in scientific databases like SciFinder, Reaxys, or PubMed using "Swietenin B" and related terms ("Swietenia", "limonoid") as keywords. This will help you find primary research articles that may contain the extraction details you need.

- Adapt from Analogues: If Swietenin B-specific literature is scarce, review extraction protocols for chemically similar limonoids from the Swietenia (Mahogany) genus or Meliaceae family. The general workflow and many parameters can be adapted.

- Employ Systematic Optimization: Once a baseline method is established, use experimental design (e.g., Response Surface Methodology) to systematically optimize critical parameters like solvent composition, temperature, and time for maximum yield of Swietenin B.

References

Comprehensive Purification Methodology for Swietenidin B

Introduction and Background

The structural complexity of natural products like Swietenidin B presents significant challenges in purification, particularly when aiming for the high purity standards required for drug development. Traditional single-column high-performance liquid chromatography (HPLC) methods often fail to resolve closely related impurities, such as regioisomers or anomers, which may co-purify with the target compound. Recent advances in chromatographic separation technologies, particularly recycling HPLC (R-HPLC), now enable the attainment of purity levels at or above 99.5%, a benchmark set by pharmaceutical standards for compounds like heparin sulfate [1]. These application notes provide a detailed protocol for the purification of this compound to these exacting standards, leveraging the enhanced separation power of alternate-pump R-HPLC with optimized stationary phases.

Strategic Purification Approach

Key Considerations for Method Selection

- Purity Requirements: For pharmaceutical research, the target purity for this compound should be ≥99.5% to ensure reliable biological activity data and avoid artifacts caused by minor impurities [1].

- Compound Characteristics: Swietenatin B is a hydrophobic compound containing aromatic rings and methoxy functional groups. This profile suggests that reversed-phase chromatography with π-bond-interacting stationary phases will provide optimal separation [1].

- Technique Selection: While standard HPLC may suffice for initial purification, achieving ≥99.5% purity necessitates advanced techniques. Alternate-pump recycling HPLC (R-HPLC) significantly enhances resolution by effectively increasing column length through multiple passes of the analyte between two identical columns [1].

Recommended Purification Workflow

The following diagram illustrates the logical progression of the purification strategy:

Materials and Equipment

Chemical Reagents

| Category | Specific Reagents |

|---|---|

| Solvents | HPLC-grade water, methanol, acetonitrile |

| Additives | Trifluoroacetic acid (TFA), ammonium acetate |

| Standards | Authentic this compound standard (when available) |

Equipment and Columns

| Equipment Type | Specification |

|---|---|

| Chromatography System | Alternate-pump recycling HPLC system with 10-port switching valve, binary pump, and UV detector [1] |

| Analytical Columns | Pentafluorophenyl (PFP) stationary phase (150 × 2.1 mm, 3.5 μm, 300 Å pore size) for method development [1] |

| Preparative Columns | PFP or Phenyl Hexyl stationary phase (250 × 10 mm, 5 μm, 300 Å pore size) for larger-scale purification [1] |

| Additional Equipment | Centrifugal vacuum concentrator, ultrasonic bath, 0.22 μm membrane filters |

Detailed Experimental Protocols

Sample Preparation Protocol

- Initial Dissolution: Dissolve the crude this compound extract in a minimal volume of methanol (typically 5-10 mg/mL).

- Clarification: Sonicate the solution for 5 minutes to ensure complete dissolution, then centrifuge at 10,000 × g for 10 minutes to precipitate insoluble particulates.

- Filtration: Carefully transfer the supernatant to a clean vial and filter through a 0.22 μm membrane filter to protect the HPLC system and columns.

Analytical Screening for Method Development

- Column Selection: Screen small aliquots of the prepared sample on three different stationary phases (C5, PFP, and Phenyl Hexyl) using identical gradient conditions to identify the optimal chemistry for separation [1].

- Mobile Phase Optimization: For π-bond-containing stationary phases (PFP and Phenyl Hexyl), use methanol as the organic modifier instead of acetonitrile to preserve beneficial π-π interactions between the analyte and stationary phase [1].

- Gradient Programming: Employ a linear gradient from 5% to 95% organic modifier over 20 column volumes, with 0.1% TFA as an ion-pairing modifier in both aqueous and organic mobile phases [2].

Alternate-Pump Recycling HPLC Protocol

- System Configuration: Connect two identical PFP columns to the 10-port switching valve as described in the purification workflow diagram below:

Method Parameters:

- Flow Rate: 0.3 mL/min for analytical scale (2.1 mm ID columns); 3.0 mL/min for preparative scale (10 mm ID columns)

- Temperature: 25°C

- Detection: UV monitoring at 254 nm and 280 nm

- Gradient: Shallow linear gradient optimized during screening (typically 0.1-0.2% organic modifier per minute) [2]

Recycling Process: The system begins in Position A. After injection, the analyte passes through Column 1 to the UV detector at its retention time (tᵣ). When halfway through Column 2 (at 1.5tᵣ), the switching valve changes to Position B, connecting Column 2 directly to Column 1. This recycling continues until baseline resolution is achieved between this compound and its impurities [1].

Fraction Collection: Once sufficient separation is achieved (typically after 5-15 effective columns), divert the flow to fraction collection when the pure this compound peak passes through the detector.

Post-Purification Processing

- Solvent Removal: Combine fractions containing pure this compound and remove organic solvents using a centrifugal vacuum concentrator at room temperature.

- Lyophilization: Freeze the aqueous solution and lyophilize to obtain pure this compound as a solid powder.

- Purity Verification: Analyze an aliquot of the final product using analytical HPLC with the same stationary phase to confirm purity ≥99.5%.

Critical Parameters and Troubleshooting

Optimal Chromatographic Conditions

| Parameter | Recommended Condition | Alternative |

|---|---|---|

| Stationary Phase | Pentafluorophenyl (PFP) | Phenyl Hexyl |

| Mobile Phase | Water-Methanol with 0.1% TFA | Water-Acetonitrile with 0.1% TFA |

| Organic Modifier | Methanol (for PFP/Phenyl Hexyl) | Acetonitrile (for C5 phase only) |

| Gradient Rate | 0.1-0.2% B/minute (shallow) | 0.5-1.0% B/minute (standard) |

| Temperature | 25°C | 30-40°C |

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Insufficient resolution | Too few recycling cycles | Increase number of effective columns (recycling cycles) |

| Peak broadening | Excessive recycling in direct-pump design | Use alternate-pump design to minimize peak broadening [1] |

| Poor recovery | Strong adsorption to stationary phase | Add moderate modifiers (e.g., 5-10% isopropanol) to mobile phase |

| Retention time shift | Mobile phase pH inconsistency | Use fresh buffer solutions with consistent pH |

Analytical Characterization and Quality Control

Purity Assessment Methods

- HPLC-UV Analysis: Confirm purity ≥99.5% using the established analytical method with peak area normalization at multiple wavelengths [1].

- Mass Spectrometry: Perform LC-MS analysis to verify molecular identity using the parent ion m/z 206.08 [M+H]⁺ for this compound (C₁₁H₁₁NO₃) [3].

- NMR Spectroscopy: When available, use ¹H and ¹³C NMR to confirm structural integrity and absence of isomeric impurities.

Quantitative Data Analysis

| Analytical Technique | Target Specification | Acceptance Criteria |

|---|---|---|

| HPLC-UV Purity | ≥99.5% | Single peak with >99.5% area normalization |

| Mass Accuracy | ±5 ppm | Observed m/z within 5 ppm of theoretical value |

| Sample Recovery | ≥80% | Mass balance of initial crude to final pure compound |

| Solution Clarity | Clear and colorless | No visible particulates in 10 mg/mL solution |

Conclusion

The application of alternate-pump recycling HPLC with a carefully selected π-bond-interacting stationary phase provides an effective methodology for purifying this compound to the exacting standards required for pharmaceutical research. The detailed protocols outlined in these application notes enable researchers to achieve purity levels of ≥99.5%, essential for generating reliable biological activity data. The method is particularly valuable for separating this compound from closely related structural analogs and impurities that may co-occur in natural product extracts. This purification approach establishes a foundation for producing research-grade this compound suitable for comprehensive pharmacological evaluation in drug development programs.

References

A Systematic Approach to HPLC Method Development

For a new compound, method development is an iterative process. The flow chart below outlines a logical workflow to follow.

The initial goal is to achieve adequate retention for all analytes, typically aiming for capacity factors (k') between 0.5 and 15 [1]. A recommended approach is to perform two initial gradient runs differing only in run time to understand the elution profile of your sample [1].

Key Parameters for Method Optimization

Once initial retention is achieved, the following parameters should be systematically optimized to improve selectivity and resolution.

Table 1: Key Parameters for HPLC Method Optimization

| Parameter | Optimization Goal | Practical Considerations |

|---|---|---|

| Stationary Phase | Select for appropriate selectivity [2]. | Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [1]. If resolution is poor, consider C8, phenyl, or polar-embedded phases [3]. |

| Mobile Phase | Adjust solvent strength and selectivity [2]. | Begin with acetonitrile-water or methanol-water mixtures [1]. Adjust the %B (organic solvent) to shift retention times. |

| pH & Additives | Control ionization of analytes to alter selectivity and peak shape [2] [4]. | Use buffers (e.g., 10-50 mM phosphate or formate) to control pH. For acids/bases, a pH of 2-3.5 is often a good starting point [4]. |

| Temperature | Improve efficiency and can affect selectivity [2]. | Start at 20-40°C. Increasing temperature can reduce backpressure and speed up analysis but may compromise resolution for some compounds [2]. |

| Gradient Profile | "Stretch out" the region where your compounds elute to improve resolution [5]. | If compounds elute between 70-100%B in 3 minutes, modify the gradient to span 60-100%B over 10 minutes for better separation [5]. |

A Proposed Starting Protocol for Swietenidin B

This protocol is a hypothetical starting point based on common practices for reverse-phase HPLC of natural products. It requires thorough optimization and validation in your lab.

Disclaimer: This is a suggested protocol for research purposes only. It has not been validated for this compound and must be optimized by a qualified analyst.

1. Sample Preparation:

- Dissolve the sample containing this compound in the initial mobile phase or a solvent of equal or weaker strength than the mobile phase (e.g., 50:50 Water:Acetonitrile). Filter through a 0.45 µm or 0.22 µm membrane filter before injection [1].

2. Suggested Initial HPLC Conditions:

- Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

- Mobile Phase A: Water (with 0.1% Formic Acid)

- Mobile Phase B: Acetonitrile (with 0.1% Formic Acid)

- Gradient Program:

- 0 min: 20% B

- 10 min: 50% B

- 15 min: 80% B

- 17 min: 95% B (hold for 3 min)

- 20.1 min: 20% B (re-equilibrate for 5-7 min)

- Flow Rate: 1.0 mL/min

- Column Temperature: 25 °C

- Detection: UV-Vis PDA Detector (scanning from 200-400 nm is recommended to determine the optimal wavelength for this compound)

- Injection Volume: 10 µL

3. Method Optimization & Validation:

- Based on the initial chromatogram, adjust the gradient profile (as shown in Table 1) and mobile phase composition to achieve baseline resolution of this compound from impurities [5].

- Once optimized, the method must be validated according to ICH guidelines. Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range [1]. System suitability tests must be established to ensure the method's performance before each use [4].

Important Considerations for a Robust Method

- Column Care: Always protect your column when not in use with end caps. Store it in a suitable mobile phase (e.g., high organic content for reverse-phase) and avoid buffers if the column will be idle for extended periods [6].

- Method Adjustment vs. Revalidation: Minor changes to an established method (e.g., ±10% change in organic solvent concentration) may be acceptable if system suitability criteria are met. However, any change that constitutes re-development likely requires at least partial revalidation [4].

References

- 1. Method Development and Validation for Pharmaceutical Analysis HPLC [pharmtech.com]

- 2. Key Parameters in HPLC Method Optimization - Pharmaguidelines [pharmaguidelines.co.uk]

- 3. Column Types Full Guide for A Beginner, Check This Blog HPLC [uhplcs.com]

- 4. Adjusting Conditions for a Routine Reversed-Phase HPLC Assay... [chromatographyonline.com]

- 5. Getting the Most Out of Your Column: Optimizing Your HPLC Gradient [bitesizebio.com]

- 6. Storage and Separation Effect for HPLC Column - Hawach [hawachhplccolumn.com]

Swietenidin B in vitro biological assay protocol

Understanding Bioassays and Their Development

A bioassay is an analytical method used to determine the potency or biological effect of a substance by measuring its impact on living cells (in vitro) or whole organisms (in vivo) [1]. Developing a robust assay involves a clear definition of its purpose and a systematic approach to implementation.

The graph below outlines the core workflow for developing a new in vitro bioassay.

Selecting an Appropriate Assay Type

The choice of assay depends on the biological activity you wish to investigate. Here are two common categories, along with detailed protocols based on established methods.

Cytotoxicity and Cell Viability Assays

These assays are fundamental for drug screening, measuring cell health after compound exposure [2]. They are classified based on the detection mechanism.

Table: Common Types of Cytotoxicity and Cell Viability Assays [2]

| Assay Type | Principle | Key Reagents | Detection Method | Key Considerations |

|---|---|---|---|---|

| Colorimetric (e.g., MTT) | Measures mitochondrial enzyme activity reducing tetrazolium salt to colored formazan [2]. | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [2]. | Spectrophotometer (e.g., 570 nm) [2]. | Formazan is water-insoluble, requiring a solubilization step [2]. |

| Colorimetric (e.g., XTT) | Similar to MTT, but produces a water-soluble formazan product [2]. | XTT (2,3-bis(2-methoxy-4-nitro-5-sulphophenyl)-5-carboxanilide-2H-tetrazolium) [2]. | Spectrophotometer [2]. | Easier procedure as no solubilization is needed [2]. |

| Fluorometric (e.g., alamarBlue) | Measures the reduction of resazurin to fluorescent resorufin by metabolically active cells [2]. | alamarBlue reagent [2]. | Fluorometer (e.g., Excitation 530–570 nm, Emission 580–620 nm) [2]. | Highly sensitive and non-toxic, allowing continuous monitoring [2]. |

| Dye Exclusion (e.g., Trypan Blue) | Distinguishes live from dead cells based on membrane integrity; live cells exclude the dye [2]. | Trypan Blue dye [2]. | Light microscope or automated cell counter [2]. | Simple but can underestimate cell death; not for monolayer cultures without trypsinization [2]. |

Detailed MTT Assay Protocol This is a widely used method to assess cell viability and cytotoxic potential [2].

- Key Materials: Cell line of interest, Swietenidin B, MTT reagent, DMSO, cell culture plates, CO₂ incubator, spectrophotometer.

- Procedure:

- Cell Seeding: Seed cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) and culture for 24 hours.

- Compound Treatment: Treat cells with a serial dilution of this compound. Include a negative control (vehicle-only) and a positive control (e.g., a known cytotoxic agent).

- Incubation: Incubate for desired exposure time (e.g., 24, 48, or 72 hours).

- MTT Application: Add MTT solution to each well and incubate for 2-4 hours.

- Solubilization: Carefully remove the medium and add DMSO to dissolve the formed formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

- Data Analysis: Calculate cell viability as a percentage of the negative control.

Immunomodulation Assays

These assays investigate a compound's effect on immune cell function. The following optimized protocol for T-cell-dependent (TD) human B-cell differentiation can be adapted to study this compound's effect on immune cell activation [3].

Table: Key Parameters for T-Cell-Dependent B-Cell Differentiation Assay [3]

| Parameter | Specification |

|---|---|

| Cell System | Isolated human CD19+ B cells or Peripheral Blood Mononuclear Cells (PBMCs). |

| Seeding Density | As low as 2,500 B-cells per well (in a 96-well plate). |

| Stimuli (TD) | CD40L (e.g., via irradiated 3T3-CD40L+ feeder cells) and IL-21. |

| Key Readouts | Plasmablast formation (CD27+CD38+ via flow cytometry) and Immunoglobulin (Ig) secretion (via ELISA). |

| Culture Duration | 9 days for optimal differentiation. |

Detailed T-Cell-Dependent B-Cell Differentiation Protocol

- Key Materials: Fresh or cryopreserved human PBMCs or isolated CD19+ B cells, 3T3-CD40L+ feeder cells, recombinant human IL-21, cell culture plates, flow cytometry antibodies (anti-CD27, anti-CD38), ELISA kits for Ig measurement.

- Procedure:

- Feeder Preparation: Harvest, irradiate (30 Gy), and seed 3T3-CD40L+ cells in a 96-well plate (e.g., 10,000 cells/well) and allow to adhere overnight.

- Cell Seeding: Resuspend PBMCs or isolated B-cells in culture medium and add to the plate containing the feeders.

- Stimulation: Add IL-21 (e.g., 50 ng/mL) to the cultures. Avoid adding IL-4, as it can reduce Ig secretion [3].

- Culture: Incubate cells for 9 days in a 37°C, 5% CO₂ incubator.

- Analysis:

- Phenotypic: On day 9, harvest cells and analyze for plasmablast (CD27+CD38+) and plasma cell (CD27+CD38+CD138+) markers by flow cytometry.

- Functional: Collect culture supernatants and measure secreted immunoglobulins (e.g., IgG, IgM) by ELISA.

A Strategic Workflow for Protocol Development

Since a direct protocol is unavailable, your research will involve developing and optimizing one. The following diagram maps out this strategic path.

The Importance of Assay Validation

For results to be reliable and reproducible, the developed assay must be validated. Key validation parameters include [4] [5]:

- Accuracy and Precision: How close the results are to the true value and how reproducible they are.

- Sensitivity: The lowest concentration of this compound that produces a detectable signal above background.

- Specificity: The ability of the assay to accurately measure this compound's activity in the presence of other components like solvents or impurities.

- Robustness and Reproducibility: The consistency of results under normal variations in protocol parameters (e.g., different analysts, reagent lots) and across repeated experiments.

Key Takeaways for Your Research

To advance your work on this compound:

- Leverage Established Methods: Adapt the detailed protocols for MTT cytotoxicity or B-cell differentiation as a starting point.

- Focus on Optimization: The core of your work will be to optimize cell type, this compound concentration, and exposure time for your specific research question.

- Prioritize Validation: Ensure your final protocol is robust, reproducible, and includes appropriate controls to generate reliable data.

References

- 1. Bioassay - Wikipedia [en.wikipedia.org]

- 2. Cytotoxicity and Cell Viability In : Principles... | IntechOpen Vitro Assays [intechopen.com]

- 3. Frontiers | Optimized Protocols for In - Vitro T-Cell-Dependent and... [frontiersin.org]

- 4. Establishment and validation of an in cell-based vitro to... | FDA assay [fda.gov]

- 5. development and validation - SRI Biological assay [sri.com]

An Application Note for Stability Testing of Swietenidin B

This document outlines a proposed stability testing protocol for Swietenidin B, a potential drug substance, in accordance with International Council for Harmonisation (ICH) guidelines [1]. The purpose is to establish a retest period and recommended storage conditions for this compound.

Introduction

This compound is a compound under investigation for its pharmacological properties. To ensure its safety and efficacy throughout the drug development process and shelf life, a systematic stability study is imperative. This application note details the experimental design, analytical procedures, and specification for assessing the stability of this compound under various environmental conditions [1].

Stability Study Protocol Design

The stability study should be designed to evaluate the effect of environmental factors on the chemical and physical properties of this compound. The protocol number can be assigned as SP/001 for the first stability study protocol [1].

2.1 Objective To determine the intrinsic stability of this compound by establishing a stability-indicating profile and to recommend storage conditions and a retest period.

2.2 Scope This protocol is applicable to the this compound drug substance (active pharmaceutical ingredient) packed in the proposed container closure system for development [1].

2.3 Reference Guidelines

- ICH Q1A(R2): Stability Testing of New Drug Substances and Products

- ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products

2.4 Responsibilities

- QC Officer/Executive: To prepare the stability protocol as per this SOP and record the raw data [1].

- Quality Control Head or Designee: To ensure the availability of the stability-indicating method [1].

- Quality Assurance: To ensure the implementation of the system as per the SOP [1].

2.5 Stability Storage Conditions The following table outlines the recommended storage conditions and time points for the stability study of a new drug substance, based on ICH conditions [1].

| Study Type | Storage Condition | Minimum Time Points Covered | | :--- | :--- | :--- | | Long Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5%RH* | 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months [1] | | Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, and 6 months [1] | | The appropriate long-term testing condition is chosen based on the climatic zone. |

2.6 Testing Frequency and Schedule The chemical and physical testing should be performed at each time point. The workflow for the entire stability study, from protocol preparation to final report, is illustrated below.

Stability Study Workflow for this compound

Analytical Methodology

The core of the stability study is a validated, stability-indicating method that can accurately quantify this compound and detect its degradation products.

3.1 Development of a Stability-Indicating Assay A typical method for a compound like this compound would be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Photodiode Array (PDA) detector.

- Principle: Separation based on hydrophobicity.

- Goal: The method must be able to resolve this compound from all potential degradation products (formed under stress conditions) with a resolution greater than 2.0.

3.2 Forced Degradation (Stress Testing) Forced degradation studies are performed to validate the stability-indicating ability of the analytical method and to identify the major degradation pathways of this compound. The logical flow of the stress testing protocol is as follows.

Logic of Forced Degradation Studies

3.3 Suggested Chromatographic Conditions (Example) These parameters should be optimized specifically for this compound.

- Column: C18 (250 mm x 4.6 mm, 5 µm)

- Mobile Phase: Gradient of Buffer (e.g., Phosphate or Acetate) and Acetonitrile/Methanol

- Flow Rate: 1.0 mL/min

- Detection: UV at a suitable λmax for this compound

- Injection Volume: 10-20 µL

- Column Temperature: 25-40°C

Stability Specifications & Data Evaluation

The tests and acceptance criteria for the stability study should be defined in a stability specification.

4.1 Stability Indicicating Specification The table below lists the key tests and parameters that should be monitored throughout the study [1].

| Test Parameter | Acceptance Criteria | Test Procedure Reference |

|---|---|---|

| Description | White to off-white, crystalline powder | Visual Inspection |

| Identification | IR Spectrum matches reference | IR-SOP-001 |

| Assay (by HPLC) | 98.0 - 102.0 % | SWIET-B-HPLC-01 |

| Related Substances | - Any individual impurity: NMT 0.10%

- Total Impurities: NMT 1.0% | SWIET-B-HPLC-01 | | Water Content | NMT 5.0% | Karl Fischer Titration | | The tests and specifications are illustrative and must be established based on development data. |

4.2 Evaluation The stability of this compound will be assessed by monitoring any statistically significant change in the assay value or increase in degradation products over time. Data from accelerated conditions can be used to evaluate the impact of short-term excursions and to support the proposed retest period.

Key Considerations for Protocol Development

- Stability-Indicating Method: The entire study hinges on an analytical method (like HPLC) that can distinguish the intact drug from its degradation products. This must be validated before the formal stability study begins [1].

- Forced Degradation: These studies are not part of the formal stability schedule but are essential for developing and validating the analytical method. They help you understand how the drug degrades [1].

- ICH Guidelines as a Framework: The ICH Q1A(R2) guideline is the definitive source for the design of stability studies for drug registration in most regions. It provides detailed requirements on batch selection, container closure systems, and testing frequency [1].

References

Core Validation Parameters for Swietenidin B

For an analytical method (e.g., HPLC-UV) to be considered valid for quantifying Swietenidin B, it must be tested against several key parameters. The table below summarizes these parameters and their typical acceptance criteria [1].

| Validation Parameter | Description | Recommended Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to true value [1]. | Recovery: 98–102% [2]. |

| Precision | Degree of scatter in repeated measurements [1]. | Repeatability: RSD ≤ 2.0% [2]. |

| Linearity | Ability to produce results proportional to analyte concentration [1]. | Correlation coefficient (r²) > 0.999 [1] [2]. |

| Range | Interval between upper and lower concentration levels with precision, accuracy, and linearity [1]. | e.g., 50–150% of target concentration [1]. |

| Specificity | Ability to measure this compound accurately in the presence of potential interferences (impurities, degradants, matrix) [1]. | No interference at the retention time of this compound. |

| LOD & LOQ | Lowest detectable (LOD) and quantifiable (LOQ) amounts [1]. | LOD: S/N ~3:1 LOQ: S/N ~10:1 & Precision RSD ≤ 2.0% [1]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [1]. | System suitability criteria are met (e.g., RSD, tailing factor). |

Detailed Experimental Protocols

The following sections provide detailed methodologies for testing the key validation parameters.

Specificity/Selectivity

- Objective: To demonstrate that the method can unequivocally assess this compound in the presence of sample matrix and potential impurities.

- Procedure:

- Prepare and inject a blank sample (the formulation without this compound).

- Prepare and inject a standard solution of pure this compound.

- Prepare and inject a sample solution spiked with known impurities (if available) or a stressed sample (e.g., exposed to heat, acid, base, oxidation).

- Compare the chromatograms. The peak for this compound should be well-resolved from any other peaks, and the blank should show no interference at the same retention time [1].

Linearity and Range

- Objective: To verify the method's response is proportional to this compound concentration over the intended working range.

- Procedure:

- Prepare a minimum of five standard solutions of this compound at different concentrations, e.g., 50%, 80%, 100%, 120%, and 150% of the target assay concentration.

- Inject each solution in triplicate and record the peak response (e.g., area).

- Plot the mean peak response against concentration.

- Calculate the regression line (y = mx + c) and the correlation coefficient (r²). The r² should be greater than 0.999 [1] [2].

Accuracy (Recovery)

- Objective: To determine the closeness of test results to the true value by spiking known amounts of this compound into the sample matrix.

- Procedure:

- Prepare a placebo sample (without the active ingredient).

- Spike the placebo with known quantities of this compound at multiple levels, typically 50%, 75%, 100%, 125%, and 150% of the target concentration, in triplicate for each level.

- Analyze the samples using the validated method.

- Calculate the percentage recovery for each level using the formula:

- % Recovery = (Measured Concentration / Spiked Concentration) × 100

- The mean recovery at each level should be between 98% and 102% [2].

Precision

- Objective: To ascertain the degree of variability in the method.

- Repeatability (Intra-day Precision):

- Procedure: Prepare six independent sample preparations from a single homogeneous lot at 100% of the test concentration. Analyze all samples on the same day by the same analyst. The %RSD of the assay results should be NMT 2.0% [2].

- Intermediate Precision (Ruggedness):

- Procedure: Repeat the repeatability study on a different day, using a different analyst and/or a different instrument. Analyze the results from both experiments together. The overall %RSD should still meet the specified criteria (e.g., NMT 2.0%) [2].

- Repeatability (Intra-day Precision):

Limit of Detection (LOD) and Limit of Quantification (LOQ)

- Objective: To determine the lowest levels of this compound that can be detected and quantified.

- Procedure (Based on Signal-to-Noise):

- Inject a series of diluted standard solutions and measure the signal-to-noise (S/N) ratio.

- The LOD is the concentration at which the S/N ratio is approximately 3:1.

- The LOQ is the concentration at which the S/N ratio is approximately 10:1 and can be quantified with acceptable precision (e.g., %RSD ≤ 2.0% for six replicate injections) [1].

- Procedure (Based on Standard Deviation): LOD and LOQ can also be calculated from the linearity data using the formulas:

- LOD = 3.3 × (SD of the y-intercept) / (Slope of the calibration curve)

- LOQ = 10 × (SD of the y-intercept) / (Slope of the calibration curve) [2]

Workflow for Method Validation

The diagram below outlines the logical workflow for a complete analytical method validation process.

Critical Considerations for this compound

When adapting these protocols for this compound, pay close attention to the following:

- Stability of Solutions: The accuracy test inherently checks stability, but you must explicitly determine and state how long standard and sample solutions remain stable under specific storage conditions (e.g., room temperature, refrigerated) [1].

- System Suitability: Before each validation run, perform a system suitability test. This involves injecting a standard solution a set number of times (e.g., five) to confirm the system is performing adequately. Criteria typically include %RSD for peak areas, tailing factor, and theoretical plates [2].

- Change Control and Revalidation: Once validated, any change in the method (e.g., instrument type, column temperature, mobile phase composition) must be controlled and documented. A formal change control process should be followed. Periodic revalidation (e.g., every 5 years) is also recommended to ensure ongoing reliability [2] [3].

Frequently Asked Questions

What if my method fails a validation parameter?

If a parameter like accuracy or precision fails to meet acceptance criteria, you must investigate. Common causes include issues with sample preparation, instrumental parameters, or chromatographic separation (e.g., peak co-elution). The method will require further development and optimization before re-validation.

How do I choose the right range for the linearity test?

The range should encompass all expected sample concentrations. For an assay, a range of 50–150% of the target concentration is typical. For impurity testing, the range should extend from the LOQ to at least 120% of the specification limit [1].

I hope this detailed protocol provides a solid foundation for your work on this compound. Should you need to delve deeper into the statistical calculations or require guidance on a specific chromatographic challenge, please feel free to ask.

References

Swietenidin B sample preparation technique

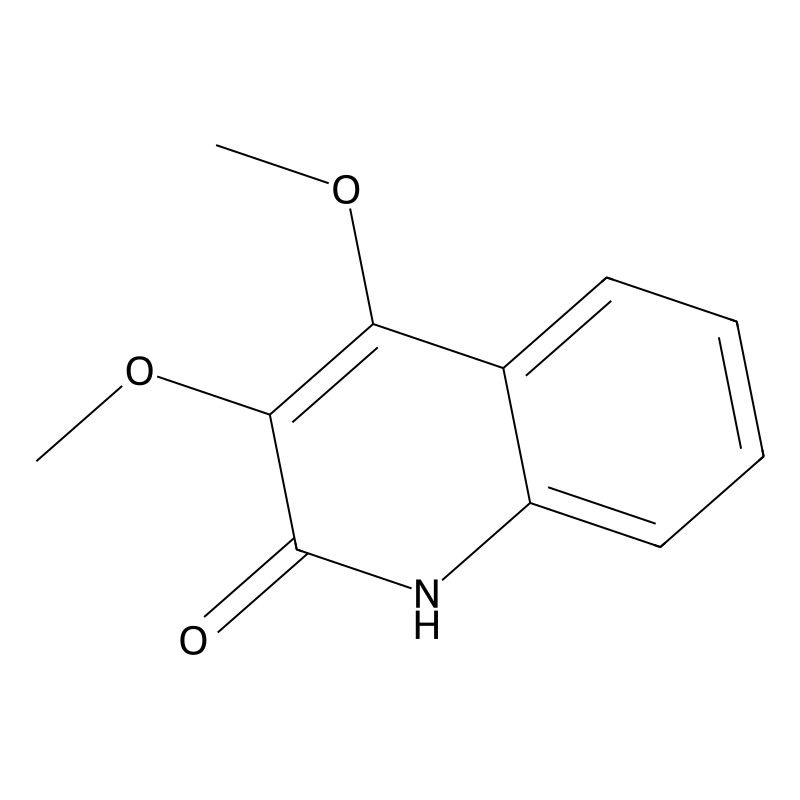

Chemical Identity of Swietenidin B

The table below summarizes the basic identifying information available for this compound [1].

| Property | Description |

|---|---|

| Chemical Name | 3,4-Dimethoxy-1H-Quinolin-2-One |

| Synonyms | 3,4-Dimethoxycarbostyril; this compound |

| CAS Registry Number | 2721-56-4 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

A Proposed Workflow for Method Development

In the absence of a established protocol, you can develop a method by defining the analysis goal and following a systematic workflow. The diagram below outlines this general process.

Sample Preparation & Cleaning

The initial step involves isolating this compound from its plant matrix (Swietenia spp.) and removing interfering components [2] [3].

- Extraction: Use techniques like sonication or vortexing with organic solvents. The solvent choice (e.g., methanol, ethanol, or aqueous mixtures) should be optimized for this compound's solubility, which is reported to be high in DMSO (~50 mg/mL) [4].

- Clean-up: Apply a technique appropriate for your sample's cleanliness and target analyte.

Instrumental Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is particularly suited for the identification and quantification of natural products like this compound.

- HPLC-MS/MS: A C18 column is a standard starting point for method development. Detection can be optimized using Mass Spectrometry (MS) for high sensitivity and specificity [5].

- HPLC-ECD: If this compound is electrochemically active, Electrochemical Detection (ECD) is a highly sensitive option, as demonstrated for other compounds [6].

Method Validation

Any developed method must be validated to ensure it is suitable for its intended purpose. The following table outlines the core parameters to investigate [7] [8].

| Validation Parameter | Description & Protocol Outline |

|---|---|

| Specificity/Selectivity | Ensure the method can distinguish this compound from other matrix components. Compare chromatograms of a standard, a blank sample, and a spiked sample. |

| Linearity & Range | Prepare at least 5 concentrations of this compound standard across the expected range. Analyze and plot response vs. concentration. The coefficient of determination (r²) should typically be >0.999 [7]. |

| Accuracy (% Recovery) | Spike known amounts of this compound into the matrix at multiple levels (e.g., 50%, 100%, 150%). Measure the recovered amount. Acceptance criteria are often 98-102% recovery [7]. |

| Precision | Repeatability: Inject multiple replicates (n=10) on the same day [7]. Intermediate Precision: Perform the analysis on different days, by different analysts, or on different instruments. %RSD should generally be <2.0% [7]. | | LOD & LOQ | LOD (Limit of Detection): The lowest detectable level. Can be calculated as 3.3 × (Standard Deviation of response / Slope of calibration curve) [7]. LOQ (Limit of Quantification): The lowest quantifiable level with suitable precision and accuracy. Can be calculated as 10 × (Standard Deviation of response / Slope of calibration curve) [7]. |

References

- 1. CAS # 2721-56-4, 3,4-Dimethoxy-1H-Quinolin-2-One: more information. [chemblink.com]

- 2. Modern Sample : A Brief... | IntechOpen Preparation Techniques [intechopen.com]

- 3. Current developments of bioanalytical sample ... preparation [pmc.ncbi.nlm.nih.gov]

- 4. Sennidin B | Natural Products 1 | CAS 517-44-2 | Buy Sennidin B from... [invivochem.com]

- 5. (Open Access) High ... Performance Liquid Chromatography Method [scispace.com]

- 6. A High - Performance with Electrochemical... Liquid Chromatography [pmc.ncbi.nlm.nih.gov]

- 7. Method Analytical Protocol for... | Pharmaguideline Validation [pharmaguideline.com]

- 8. EANM guideline on the validation of analytical methods for... [ejnmmipharmchem.springeropen.com]

Troubleshooting Guide: Low Yield of Natural Products

A low product yield often results from a complex interplay of factors. The table below outlines common problem areas, their potential causes, and initial diagnostic steps.

| Problem Area | Potential Causes | Diagnostic Questions & Actions |

|---|

| Extraction Process | • Inefficient solvent system (polarity mismatch). • Suboptimal extraction time/temperature. • Poor cell lysis or compound release. | • Has a solvent screening (e.g., hexane to water) been performed? • Is the extraction time sufficient for diffusion kinetics? • Have different mechanical lysis methods been evaluated? | | Upstream Factors | • Low native concentration in source material. • Variability in plant feedstock (genetics, season, geography). • Degradation by plant enzymes post-harvest. | • What is the documented baseline yield for this species? • Is the source material consistently sourced and authenticated? • Is the material processed immediately or frozen to halt degradation? | | Downstream Process | • Compound loss during purification steps (adsorption, degradation). • Inefficient separation from closely related compounds. | • What is the mass balance at each purification step? • Have alternative stationary phases (e.g., C18, HILIC) been tested? |

Yield Improvement Strategies & Protocols

If initial troubleshooting does not resolve the issue, implementing structured optimization strategies is the next step. Modern approaches move beyond "one-factor-at-a-time" experiments to more efficient methods.

Systematic Optimization of Reaction Parameters

For a process with many interacting variables (e.g., solvent concentration, temperature, pH, time), using a structured optimization method is far more effective than trial and error.

Experimental Protocol: Bayesian Optimization [1] This technique is ideal for optimizing expensive and time-consuming experiments, as it uses a probabilistic model to find the best conditions with fewer trials.

- Define Parameters and Goal: Identify the key variables (e.g., temperature, solvent ratio, time) and your objective (e.g., maximize yield in mg/L).

- Establish a Probabilistic Model: Use software to build a model that predicts yield based on your parameters.

- Select New Experiments: An "acquisition function" (like Thompson Sampling) suggests the next most promising conditions to test, balancing the exploration of new areas with the exploitation of known high-yield zones [1].

- Run Experiments & Update Model: Conduct the suggested experiments, measure the yields, and update the model with the new results.

- Iterate: Repeat steps 3 and 4 until the yield meets your target or plateaus.

The workflow for this methodology can be visualized as follows:

Upstream Process Intensification

This strategy focuses on maximizing the amount of compound produced before the extraction and purification stages. While often discussed in cell culture [2], the principles are applicable to plant-based systems.

Experimental Protocol: Media & Feedstock Optimization

- Pre-cultivation Elicitation: Treat plant cultures or seedlings with biotic (e.g., fungal extracts) or abiotic (e.g., metal ions, UV stress) elicitors to stimulate the biosynthetic pathway responsible for Swietenidin B production.

- Nutrient Screening: Systematically vary the concentrations of key macro and micronutrients (e.g., nitrogen, phosphorus, sucrose) in the growth medium to identify conditions that boost secondary metabolite synthesis.

- Harvest Point Optimization: Track the yield of the target compound against biomass growth over time to identify the ideal harvest window, which may not be at peak biomass [2].

Frequently Asked Questions (FAQs)

Q1: Our yield is consistently low and highly variable between batches. Where should we focus first? The most common cause is inconsistency in the starting material. Prioritize securing a standardized, authenticated source of plant material, harvested at the same developmental stage and under controlled conditions. Implementing a rigorous Quality Control (QC) protocol for your raw materials is essential.

Q2: We have optimized the extraction, but the yield is still below theoretical expectations. What are advanced strategies? Consider pathway engineering or strain improvement. This involves:

- Precursor Feeding: Adding known biochemical precursors to the extraction mixture or culture medium to bypass metabolic bottlenecks.

- Elicitor Combination: Testing synergistic effects of multiple elicitors to maximally activate the biosynthetic genes.

- Scale-Down Models: Use high-throughput microtiter plates or small-scale bioreactors to rapidly screen hundreds of conditions (e.g., different media, elicitors, pH) before scaling up [2].

Q3: How can we make our optimization process more efficient? Adopt Quality by Design (QbD) principles and Design of Experiments (DoE). Instead of changing one factor at a time, DoE allows you to vary multiple factors simultaneously to find optimal conditions and understand interaction effects. This is a foundational step that can be enhanced with Bayesian optimization for even greater efficiency [1].

Experimental Workflow for Yield Improvement

For a new project, a comprehensive and logical approach is key. The following workflow diagram outlines the major phases from initial assessment to a robust, optimized process.

I hope this technical support center provides a strong foundation for your work on this compound.

References

Swietenidin B purification challenges

Frequently Asked Questions

Here are answers to common purification challenges, framed for a compound like Swietenidin B.

Q1: My purification yields are low and inconsistent. What could be the cause? Low yields often stem from incomplete extraction, compound degradation, or losses during chromatography.

- Check Extraction Efficiency: Ensure the initial extraction solvent and conditions (e.g., temperature, sonication time) are optimal for this compound's solubility and stability.

- Minimize Degradation: Natural products can be sensitive to light, heat, or pH. Perform extractions and evaporations at lower temperatures (e.g., using a rotary evaporator with a chilled water bath) and work under inert atmosphere if necessary.

- Optimize Binding and Elution: In chromatography, ensure the loading conditions (e.g., sample solvent strength, pH) allow for strong binding to the stationary phase. Use a stepwise or gradient elution to efficiently recover the compound without leaving it behind on the column [1].

Q2: I am getting poor peak shape or resolution during HPLC purification. How can I improve it? Poor chromatography often relates to method conditions or column issues.

- Review Method Parameters: The mobile phase pH can dramatically affect the ionization and thus the retention of ionizable compounds. Adjust the pH to suppress the compound's ionization for better interaction with a reversed-phase C18 column. Also, ensure a fresh, correctly prepared mobile phase is used [2].

- Consider Column Health: A degraded or contaminated column will not perform well. Follow the manufacturer's instructions for column cleaning and storage. If the column is old, it may need to be replaced [2].

- Evaluate the Sample: The sample solvent should ideally be weaker than the mobile phase. If the sample is dissolved in a strong solvent, it can cause peak broadening and distortion upon injection [2].

Q3: The retention time of this compound is drifting between runs. Why is this happening and how do I fix it? Retention time (RT) drift indicates that the chromatographic conditions are not stable.

- Stabilize Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can directly cause RT drift [2].

- Ensure Mobile Phase Consistency: Always prepare the mobile phase fresh and use high-purity solvents and buffers. Variations in composition, pH, or buffer concentration between batches are common causes of drift [2].

- Verify Instrument Performance: Check for pump malfunctions, such as a worn piston seal causing slight flow rate variations, which will directly impact RT [2].

- Use a Relative Retention Time (RRT): To account for minor run-to-run variations, use an internal standard. The RRT is calculated as (RT of this compound / RT of internal standard). This normalized value is more reliable for peak identification than absolute retention time [2].

Q4: How do I know if my purification and analytical methods are reliable? Method validation provides objective evidence that your procedure is suitable for its intended purpose, such as quantifying the purity of a final isolate. The key parameters to establish are summarized below [3] [4].

| Validation Parameter | What It Measures | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure this compound accurately in the presence of other components (e.g., impurities, matrix). | No interference at the retention time of the target compound [4]. |

| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (% RSD) ≤ 2% for repeatability [3]. |

| Accuracy | The closeness of measured value to the true value. | Recovery of 98-102% for a pure compound [4]. |

| Linearity | The ability to obtain results proportional to the concentration of the analyte. | Correlation coefficient (r) ≥ 0.999 [4]. |

| Range | The interval between upper and lower concentration levels where linearity, accuracy, and precision are demonstrated. | e.g., 50-150% of the target concentration [3]. |

| LOD/LOQ | Limit of Detection (LOD): Lowest detectable amount. Limit of Quantitation (LOQ): Lowest quantifiable amount with accuracy and precision. | Signal-to-noise ratio: 3:1 for LOD, 10:1 for LOQ [3]. |

| Robustness | The capacity of a method to remain unaffected by small, deliberate changes in parameters (e.g., pH, temperature). | The method continues to meet system suitability criteria [4]. |

Experimental Workflow for Method Development and Troubleshooting

The following diagram outlines a systematic approach to developing and validating a purification method, incorporating common troubleshooting checkpoints.

Troubleshooting Guide: From Symptom to Solution

This table translates common experimental symptoms into potential causes and actionable solutions.

| Observed Symptom | Potential Root Cause | Corrective & Preventive Actions |

|---|---|---|

| Low Recovery/Poor Yield | Compound degradation during process. | Use light-proof vials; lower process temperatures; add antioxidants [1]. |

| Incomplete elution from column. | Strengthen elution solvent; increase elution volume; validate column cleaning [1]. | |

| Poor Chromatographic Resolution | Column is degraded or contaminated. | Replace with a new column; implement guard column; clean with strong solvents [2]. |

| Suboptimal mobile phase conditions. | Adjust pH or organic solvent gradient; use a different buffer salt [2] [1]. | |

| Retention Time Drift | Unstable mobile phase or flow rate. | Prepare fresh mobile phase; degas solvents; check pump for leaks/air bubbles [2]. |

| Fluctuating column temperature. | Use a column oven to maintain a constant temperature [2]. | |

| Irreproducible Purity Results | Analytical method is not validated. | Perform full method validation (see Table 1) to ensure precision and accuracy [3] [4]. |

| Sample or reference standard is unstable. | Confirm standard purity; use fresh sample solutions; establish sample stability profile [3]. |

References

- 1. 9 Methods HPLC for Protein Purification You Interested - uHPLCs [uhplcs.com]

- 2. Drift in Retention : Causes, Corrections, and Prevention... Time HPLC [uhplcs.com]

- 3. of Validation | IntechOpen Analytical Methods [intechopen.com]

- 4. : are your Analytical ... | QbD Group Method Validation analytical [qbdgroup.com]

Troubleshooting Guide: Resolving Analytical Interferences

This guide provides a systematic approach to identifying and resolving analytical interferences you might encounter during method development and validation.

Work-Up for Unexpected Analytical Results The following flowchart outlines a logical process for investigating unexpected results, such as inconsistent or irreproducible data for your analyte.

Common Types of Analytical Interferences and Solutions Based on the troubleshooting path, here are specific interferences and methodologies for resolution.

| Interference Type | Description | Identification Method | Resolution Strategy |

|---|---|---|---|

| Spectral Interference [1] | Additive signal from overlapping spectral lines or background from matrix components. | Analyze sample at multiple dilutions; signal non-linearity suggests interference. Measure blank matrix. | Background correction using offline or instrumental methods; use of internal standards; sample cleanup. |

| Chromatographic Co-elution [2] [3] | Two or more compounds elute at the same time, appearing as a single or distorted peak. | Peak shoudering, fronting/tailing; change in selectivity with different columns/mobile phases. | Improve chromatographic resolution by optimizing mobile phase, column temperature, or using a different column chemistry. |

| Matrix Effects [4] | Sample components affect analyte signal (e.g., ionization suppression/enhancement in MS). | Post-column infusion experiment; comparison of calibration in solvent vs. matrix. | Sample dilution; enhanced sample cleanup (SPE, LLE); use of matrix-matched calibration standards or isotope-labeled internal standards. |

| Immunoassay Interferences [5] | Heterophilic antibodies or other proteins bind to assay reagents, causing false signals. | Test on alternate platform; serial dilution shows non-linearity; treatment with polyethylene glycol (PEG). | Use a different assay format; re-analyze with heterophilic blocking tubes; employ sample pre-treatment. |

Experimental Protocols for Key Investigations

Here are detailed methodologies for experiments to identify and characterize interferences.

Protocol for Investigating Spectral Interference [1] [6]

This is crucial for spectroscopic techniques like UV-Vis or ICP-OES.

- Objective: To confirm and correct for additive spectral signals from the sample matrix.

- Materials: Standard solution of Swietenin B, blank matrix (e.g., plant extract without Swietenin B), appropriate solvent, spectrophotometer.

- Procedure:

- Prepare Solutions:

- Standard Solution: Prepare a known concentration of Swietenin B in solvent.

- Blank Matrix Solution: Prepare the sample matrix without the analyte.

- Spiked Matrix Solution: Spike a known amount of Swietenin B standard into the blank matrix.

- Scan Spectra: Obtain the full spectrum (e.g., 190-400 nm for UV) for all three solutions.

- Analyze Data: Overlay the spectra. If the spectrum of the spiked matrix is not identical in shape to the pure standard, or if the absorbance at λmax is not additive (standard + blank), spectral interference is confirmed.

- Prepare Solutions:

- Resolution: Employ background correction by subtracting the blank matrix spectrum from the sample spectrum. Alternatively, switch to a detection wavelength where the matrix has minimal absorption.

Protocol for Improving Chromatographic Resolution [2] [3]

Use this when co-elution is suspected.

- Objective: To separate two closely eluting peaks for accurate quantification.

- Materials: HPLC/UPLC system, analytical column, mobile phases A and B, test sample.

- Procedure:

- Initial Analysis: Run the sample with the current method and note the resolution (Rs) of the critical pair.

- Optimize Method:

- Mobile Phase pH: Alter the pH (if analyte is ionizable) to change the compound's charge state and retention.

- Gradient Profile: Adjust the slope and timing of the organic solvent gradient.

- Temperature: Increase or decrease the column temperature.

- Different Column: Switch to a column with different stationary phase chemistry (e.g., C18 to phenyl-hexyl).

- Calculate Resolution: After each modification, calculate the resolution using the formula:

Rs = 2(tR2 - tR1) / (w1 + w2)wheretRis retention time andwis peak width at baseline [2]. Target Rs > 1.5 for baseline separation [3].